molecular formula CH3NS2 B1228389 Carbamodithioic acid CAS No. 594-07-0

Carbamodithioic acid

Cat. No.: B1228389
CAS No.: 594-07-0
M. Wt: 93.18 g/mol
InChI Key: DKVNPHBNOWQYFE-UHFFFAOYSA-N
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Description

Carbamodithioic acid is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms, which replace the oxygen atoms typically found in carbamic acids. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamodithioic acid can be synthesized through several methods. One common method involves the reaction of carbon disulfide with ammonia in an ethanol solution. The reaction is carried out in an ice bath to maintain low temperatures, and the product is precipitated out by adding ether .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting carbon disulfide with primary or secondary amines. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Carbamodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbamodithioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamodithioic acid involves its ability to interact with metal ions and form stable complexes. This property is particularly useful in its application as a flotation agent in mineral processing. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions .

Comparison with Similar Compounds

Carbamodithioic acid is unique compared to other dithiocarbamic acids due to its specific chemical structure and properties. Similar compounds include:

This compound stands out due to its ability to form stable complexes with metal ions and its wide range of applications in various fields .

Properties

IUPAC Name

carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVNPHBNOWQYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208119
Record name Carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-07-0, 4384-82-1
Record name Dithiocarbamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamodithioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITHIOCARBAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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